molecular formula C21H26N2O2S B2641014 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2176125-76-9

1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2641014
CAS No.: 2176125-76-9
M. Wt: 370.51
InChI Key: XSTOVEQZLDTESL-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a urea derivative featuring a rigid adamantane core linked to a hybrid heterocyclic system comprising furan and thiophene moieties.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-20(23-21-10-14-7-15(11-21)9-16(8-14)12-21)22-13-17(18-3-1-5-25-18)19-4-2-6-26-19/h1-6,14-17H,7-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTOVEQZLDTESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a reaction with a suitable adamantane derivative, such as 1-adamantylamine.

    Coupling with Furan and Thiophene Derivatives: The furan and thiophene rings are introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under suitable conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while reduction of the thiophene ring can yield tetrahydrothiophene derivatives.

Scientific Research Applications

The biological activity of 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is hypothesized to involve interactions with specific enzymes or receptors. The adamantane moiety may enhance the compound's stability and bioavailability, while the furan and thiophene rings could facilitate π–π interactions and hydrogen bonding with biological macromolecules .

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of adamantane compounds can exhibit significant anticancer properties. For instance, related compounds have been shown to act as sphingosine kinase inhibitors, which are crucial in cancer cell signaling pathways .
    • The structural modifications in compounds like this compound can enhance their efficacy against various cancer types by improving their interaction with biological targets.
  • Inhibition of Enzymes :
    • Compounds containing adamantane structures have been evaluated for their ability to inhibit enzymes such as 11β-HSD1, which is involved in cortisol metabolism. Certain derivatives have shown IC50 values below 50 nM, indicating potent inhibition .
  • Potential Antiviral Properties :
    • The unique structure of adamantane derivatives suggests potential antiviral applications. Previous studies have highlighted the effectiveness of similar compounds against viral infections by targeting viral replication mechanisms.

Synthesis and Structural Studies

The synthesis of this compound can be achieved through various methods that involve coupling reactions between adamantane derivatives and heterocyclic compounds. The resulting ureas typically exhibit higher lipophilicity and improved solubility profiles compared to their precursors, enhancing their biological activity .

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of a series of adamantane-based compounds, including the target compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic effects.

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of related adamantane derivatives. The study found that modifications in the thiophene and furan rings significantly affected the inhibitory potency against 11β-HSD1, with some derivatives achieving remarkable selectivity over other steroidogenic enzymes.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the furan and thiophene rings can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares key structural motifs with several adamantane-based derivatives:

Compound Name Core Structure Substituents Key Spectral Data (NMR) Yield Reference
Target compound Adamantane-urea Ethyl linker with furan-2-yl and thiophen-2-yl Not explicitly reported (analogs show δ ~6.0–6.1 ppm for furan/thiophene protons)
5b () Adamantane-urea Thioethyl linker with dimethylaminomethyl-furan δ = 6.07 (furan H), 3.28 (CH2-S), 5.56 (urea NH); HRMS: [M+H]+ 406.2515 94%
5c () 3-Chloroadamantane-urea Thioethyl linker with dimethylaminomethyl-furan δ = 6.13 (furan H), 4.77 (chloroadamantane H); HRMS: [M+H]+ 426.1962 86%
Symmetric adamantyl-diureas () Adamantane-diurea Phenyl or alkyl substituents Not reported; optimized for soluble epoxide hydrolase (sEH) inhibition
4 () Adamantane-oxoacetamide Indol-3-yl-oxoacetamide with furan and hydroxyethyl δ = 1.5–2.1 (adamantane H), 6.5–7.5 (indole/furan H)

Key Observations :

  • Heterocyclic Diversity: The target compound uniquely combines furan and thiophene, whereas analogs like 5b/5c feature dimethylaminomethyl-furan and thioethyl linkers. This difference may alter electronic properties and binding affinities .
  • Backbone Flexibility: Symmetric diureas () exhibit broader enzyme inhibition profiles due to dual urea groups, contrasting with the mono-urea target compound’s likely narrower target specificity .

Biological Activity

1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound that integrates the structural features of adamantane, furan, thiophene, and urea. This combination potentially endows the compound with unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C21H26N2O2S
  • Molecular Weight : 370.51 g/mol
  • Structure : The compound features a bulky adamantane core, which enhances stability and bioavailability, alongside functional groups that may interact with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The adamantane moiety is known to increase the compound's stability, while the furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which are critical for binding affinity and specificity.

Biological Activity Overview

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of urea have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activities .
  • Anti-inflammatory Properties : Urea derivatives have been investigated for their role as soluble epoxide hydrolase (sEH) inhibitors, which are promising for treating inflammation-related conditions. The compound's structure suggests potential efficacy in modulating inflammatory pathways .
  • Metabolic Stability : Studies on related adamantyl urea compounds highlight their metabolic profiles, indicating that modifications in structure can lead to variations in pharmacokinetics and bioavailability. Understanding these profiles is essential for optimizing therapeutic use .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar thiophene and furan substitutions demonstrated varying degrees of antiproliferative activity against U937 cells, with IC50 values indicating significant cytotoxicity compared to standard treatments like etoposide .

In Vivo Studies

Animal model studies have shown that N-adamantyl urea derivatives can effectively inhibit sEH activity, leading to reduced hypertension and inflammation markers. These findings suggest that this compound may also exhibit similar therapeutic effects in vivo .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityKey Features
1-(Adamantan-1-yl)-3-[2-hydroxyethyl]ureaModerate anticancer activityLacks thiophene ring
1-(Adamantan-1-yl)-3-[2-thiophen-2-yl]ureaSignificant anti-inflammatory effectsContains thiophene but lacks furan
1-(Adamantan-1-yl)-3-[2-hydroxy-2-(furan-2-yl)ethyl]ureaEnhanced solubilityContains furan ring; potential for higher reactivity

Q & A

Q. What are the common synthetic routes for preparing 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea, and what catalytic systems are typically employed?

Methodological Answer: The synthesis involves two key steps: (1) constructing the furan-thiophene-ethyl backbone and (2) coupling it with the adamantane-urea moiety.

  • Furan/Thiophene Alkylation: Ruthenium-catalyzed C–H activation enables regioselective alkylation of furan/thiophene rings. For example, Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) with acrylic acid derivatives yield 3-alkylated heterocycles under mild conditions (60–80°C, 12–24 hrs) .
  • Urea Coupling: The adamantane-urea group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1-adamantylamine and a pre-synthesized 2-(furan/thiophen-2-yl)ethyl isocyanate intermediate. Yields range from 50–75%, depending on solvent polarity (e.g., DMF > THF) .

Table 1: Synthetic Approaches Comparison

StepMethodCatalyst/ReagentsYield (%)Reference
Furan/Thiophene AlkylationRu-catalyzed C–H activation[RuCl₂(p-cymene)]₂65–80
Urea CouplingCarbodiimide-mediatedEDC/HOBt, DMF50–75

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirming its configuration?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • R factor (<0.05): Indicates agreement between observed and calculated structural models. For adamantane derivatives, typical R values are ~0.035–0.045 .
  • Data-to-Parameter Ratio (>10): Ensures model reliability. Ratios >14.2 are optimal .
  • Thermal Ellipsoids: Validate atomic displacement parameters (e.g., anisotropic displacement for heavy atoms like sulfur in thiophene) .

Advanced Research Questions

Q. What mechanistic insights exist for the transition-metal-catalyzed formation of the furan-thiophene-ethyl linkage?

Methodological Answer: Ruthenium-catalyzed mechanisms often follow a concerted metalation-deprotonation (CMD) pathway :

  • Step 1: Ru(II) coordinates to the furan/thiophene ring, activating the C3–H bond.
  • Step 2: Alkene insertion (e.g., acrylic acid derivatives) forms a π-allyl intermediate.
  • Step 3: Reductive elimination releases the alkylated product, regenerating the catalyst . Computational studies (DFT) suggest that electron-donating groups on the heterocycle lower activation barriers by stabilizing the Ru–C intermediate .

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer: Contradictions often arise from solvation effects or incomplete force fields in simulations. Strategies include:

  • Orthogonal Validation: Combine molecular docking (e.g., Schrödinger Suite) with surface plasmon resonance (SPR) to confirm binding affinities .
  • Dynamic Simulations: Use explicit solvent molecular dynamics (MD) over 100 ns to account for protein flexibility .
  • Data Triangulation: Cross-reference NMR titration data (e.g., ¹H/¹³C shifts upon ligand binding) with computational binding energies .

Q. What experimental design considerations are critical for studying this compound’s reactivity with moisture- or oxygen-sensitive intermediates?

Methodological Answer:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm, H₂O < 0.1 ppm) for steps involving reactive intermediates (e.g., isocyanates) .
  • Quenching Protocols: Add anhydrous Na₂SO₄ to reaction mixtures to sequester trace water before column chromatography .
  • Real-Time Monitoring: Employ in-situ FTIR to track carbonyl stretching frequencies (e.g., urea C=O at ~1680 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across different cell lines?

Methodological Answer: Variations may stem from cell-specific metabolic profiles or off-target effects. Mitigation strategies:

  • Dose-Response Curves: Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to assess selectivity .
  • Proteomic Profiling: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein targets .
  • Control Experiments: Include knockout cell lines (e.g., CRISPR-edited) to confirm mechanism-of-action specificity .

Methodological Frameworks

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule of Five: Prioritize derivatives with molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors .
  • QSAR Models: Apply partial least squares (PLS) regression to correlate substituent electronegativity (Hammett σ constants) with bioavailability .
  • ADMET Prediction: Use SwissADME or ADMETlab 2.0 to simulate blood-brain barrier permeability and CYP450 inhibition .

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